molecular formula C8H10N2O2 B1219178 2,3-Dihydro-1,4-benzodioxine-6,7-diamine CAS No. 81927-47-1

2,3-Dihydro-1,4-benzodioxine-6,7-diamine

Cat. No.: B1219178
CAS No.: 81927-47-1
M. Wt: 166.18 g/mol
InChI Key: FJRUWRJAJNEIKD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6,7-diamine is a heterocyclic organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a diamine group. This compound has the empirical formula C8H10N2O2 and a molecular weight of 166.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzene with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-6,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine involves its interaction with cellular components. It can bind to DNA, proteins, and enzymes, potentially altering their functions. The compound’s effects are mediated through various molecular pathways, including the modulation of gene expression and enzyme activity .

Comparison with Similar Compounds

Comparison: 2,3-Dihydro-1,4-benzodioxine-6,7-diamine is unique due to its benzodioxine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRUWRJAJNEIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002318
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81927-47-1
Record name 1,2-Diamino-4,5-ethylenedioxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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